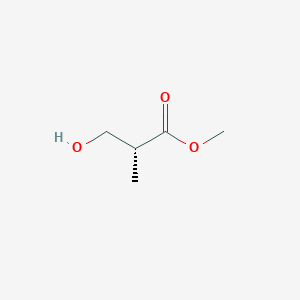

(R)-Methyl 3-hydroxy-2-methylpropanoate

Descripción

(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly referred to as the (R)-Roche ester, is a chiral α-hydroxy ester with the molecular formula C₅H₁₀O₃ (average mass: 118.132 g/mol) . It features a stereocenter at the C2 position, conferring distinct enantioselective properties critical in asymmetric synthesis. This compound is a versatile chiral building block in organic chemistry, particularly in the synthesis of bioactive molecules such as:

- Discodermolide (antimitotic agent)

- Sagopilone (epothilone analog)

- Zincophorin (ionophore antibiotic)

- Soraphen A (antifungal polyketide) .

Its enantiopure form is synthesized via biocatalytic methods, including stereoselective aldol reactions catalyzed by 2-oxoacid aldolases (e.g., YfaU and KPHMT enzymes) and yeast-mediated reductions of α-formylpropanoate derivatives, achieving high enantiomeric excess (ee) values (88–99%) .

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (2R)-3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCCIZURPPEVIZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993497 | |

| Record name | Roche ester (R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72657-23-9 | |

| Record name | Roche ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072657239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roche ester (R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Roche ester, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569FQ3X7KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Yeast-Catalyzed Reduction of Ethyl α-Formylpropanoate

In a seminal study, ethyl (R)-(−)-3-hydroxy-2-methylpropanoate was prepared via baker’s yeast reduction of ethyl α-formylpropanoate. Key parameters include:

-

Substrate : Ethyl α-formylpropanoate

-

Biocatalyst : Saccharomyces cerevisiae (baker’s yeast)

-

Reaction Conditions : Aqueous medium, pH 7.0, 30°C, 48-hour incubation

-

Yield : 85–90%

-

Enantiomeric Excess (ee) : >98% R-configuration

Mechanistic Insight : Yeast enzymes (e.g., alcohol dehydrogenases) selectively reduce the α-keto group, favoring the R-enantiomer through stereospecific NADPH-dependent reduction.

Adaptation for Methyl Ester : Replacing ethyl α-formylpropanoate with methyl α-formylpropanoate could yield the target methyl ester, though esterase activity in yeast may necessitate optimization to prevent transesterification.

| Parameter | Value |

|---|---|

| Enzyme | EC 4.1.2.53 aldolase |

| Substrate Concentration | 1.0 M |

| Temperature | 25°C |

| ee | 94–99% |

Chemical Synthesis: Esterification of (R)-3-Hydroxy-2-Methylpropanoic Acid

Acid-Catalyzed Esterification

-

Substrate : (R)-3-hydroxy-2-methylpropanoic acid

-

Reagent : Methanol, H₂SO₄ (catalyst)

-

Conditions : Reflux, 12–24 hours

-

Yield : 70–80%

-

Purity : Requires chiral chromatography for enantiopurity.

Limitation : Racemization risk at elevated temperatures necessitates mild conditions.

Industrial-Scale Production: Flow Microreactor Systems

Continuous-flow systems enhance efficiency and sustainability:

-

Reactor Type : Microchannel reactor

-

Advantages :

-

Precise temperature control (minimizes side reactions)

-

High throughput (5–10 L/h)

-

Catalyst immobilization (enables reuse)

-

-

Case Study : A pilot-scale system achieved 95% conversion in 30 minutes.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Yeast Reduction | 85–90 | >98 | Moderate | High |

| Chemoenzymatic Aldol | 75–85 | 94–99 | High | Moderate |

| Acid-Catalyzed Ester | 70–80 | 90–95* | Low | Low |

| Flow Reactor | 90–95 | >99 | High | High |

*Requires post-synthesis purification.

Challenges and Optimization Strategies

Substrate Inhibition in Enzymatic Reactions

-

Issue : High substrate concentrations (>1.0 M) reduce enzyme activity.

-

Solution : Fed-batch addition maintains substrate at ≤0.5 M.

Enantiopurity Maintenance

-

Racemization : Mitigated via low-temperature processing (≤25°C) and neutral pH.

Análisis De Reacciones Químicas

Types of Reactions

®-Methyl 3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

(R)-Methyl 3-hydroxy-2-methylpropanoate serves as a crucial intermediate in the synthesis of various organic compounds. Its chiral nature allows it to be utilized in the creation of optically active molecules, which are essential in pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO, CrO | Carboxylic acids |

| Reduction | NaBH, LiAlH | Alcohols |

| Substitution | Halides, Amines | Various substituted products |

Enzyme Catalysis Studies

In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structure allows researchers to explore how enzymes interact with substrates, leading to insights into metabolic processes and potential therapeutic targets .

Pharmaceutical Applications

The compound has been identified as a precursor for synthesizing bioactive molecules. For instance, it can be utilized in the total synthesis of (+)-discodermolide, an antimitotic agent known for its potential in cancer treatment . This highlights its significance in drug development and medicinal chemistry.

Industrial Applications

In industrial settings, this compound is used in the production of fine chemicals and specialty materials. Its properties make it suitable for applications in the formulation of fragrances, flavors, and other chemical products that require high purity and specific optical activity .

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the successful use of this compound as a starting material in synthesizing potent antitumor agents. The research emphasized its role in creating compounds with improved efficacy against cancer cells while minimizing side effects .

Case Study 2: Enzyme Interaction Analysis

Another research project focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings provided insights into how this compound can influence metabolic processes, potentially leading to new therapeutic strategies for metabolic disorders.

Mecanismo De Acción

The mechanism of action of ®-Methyl 3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and metabolic pathways .

Comparación Con Compuestos Similares

Key Observations:

Stereochemical Effects: The (R)-enantiomer exhibits superior substrate specificity for enzymes like EstDR4, a cold-adapted esterase, compared to the (S)-form. EstDR4 showed negligible activity toward (S)-Methyl 3-hydroxy-2-methylpropanoate in enantioselective assays . Yeast-mediated reductions (e.g., Saccharomyces cerevisiae) preferentially yield the (R)-enantiomer, highlighting biocatalytic advantages for industrial-scale production .

Substituent Modifications: Methyl 3-hydroxy-2,2-dimethylpropanoate (similarity score: 0.83 vs. 0.86 for Roche ester) demonstrates reduced reactivity due to steric hindrance, limiting its use in enzyme-catalyzed reactions . tert-Boc-protected derivatives (e.g., CAS 188476-28-0) enhance stability under acidic conditions, making them ideal for stepwise peptide synthesis .

Functional Group Diversity :

Enzymatic Studies and Biocatalysis:

- For analogous p-nitrophenyl esters, EstDR4 exhibited a kcat/Km of 12.5 s⁻¹·mM⁻¹, indicating efficient catalysis .

- Biocatalytic Synthesis :

Stereoselective aldolases (YfaU and KPHMT) enable scalable production of Roche esters (0.1–1.0 M substrate concentration), achieving 69–88% yields and 88–99% ee .

Industrial and Pharmaceutical Relevance:

Actividad Biológica

(R)-Methyl 3-hydroxy-2-methylpropanoate, with the CAS number 72657-23-9, is a chiral compound recognized for its diverse biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 118.13 g/mol

- Storage Conditions : Recommended to be stored in a sealed container at temperatures below -20°C.

The biological activity of this compound is primarily attributed to its chiral structure, which allows it to selectively interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Substrate Activity : The compound can act as a substrate for specific enzymes, leading to the production of biologically active metabolites that influence metabolic pathways.

- Inhibition of Cancer Cell Proliferation : Research has demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells, particularly colon cancer cells (HCT-116), through mechanisms involving apoptosis and modulation of signaling pathways such as HSP90 and TRAP1 .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy:

- A series of synthesized compounds based on this structure exhibited significant antiproliferative effects on HCT-116 cells, with IC values ranging from 0.12 mg/mL to 0.81 mg/mL. Compounds with the highest activity were identified as 7a and 7g , demonstrating an IC of 0.12 mg/mL .

| Compound ID | IC (mg/mL) | Specificity |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Low |

Enzyme Interaction Studies

The compound has been used in studies focused on enzyme-catalyzed reactions and metabolic pathways. Its chiral nature enhances its utility in investigating stereoselective processes within biological systems .

Case Studies

-

Colon Cancer Cell Line Study :

- A study synthesized various derivatives of this compound and evaluated their effects on HCT-116 colon cancer cells. The results indicated that several compounds exhibited selective cytotoxicity towards cancerous cells compared to non-cancerous HEK-293 cells, highlighting their potential as targeted anticancer agents .

-

Molecular Docking Studies :

- Molecular docking analyses were performed to understand the binding interactions between synthesized compounds and their target proteins involved in cancer progression. The studies revealed that the most potent compounds interacted favorably with molecular targets associated with cell growth regulation .

Q & A

Q. What established synthetic routes are available for (R)-Methyl 3-hydroxy-2-methylpropanoate in laboratory settings?

- Methodological Answer : The chemoenzymatic approach is a robust method. For example, stereoselective aldol additions of 2-oxoacids to methanal can be catalyzed by enantiocomplementary 2-oxoacid aldolases (e.g., EC 4.1.2.53 and EC 2.1.2.11), followed by oxidative decarboxylation and esterification. This yields (R)- or (S)-enantiomers with high enantiomeric excess (94–99% ee) at substrate concentrations up to 1.0 M . Alternative chemical routes may involve asymmetric catalysis or chiral auxiliaries, but enzymatic methods are preferred for scalability and stereocontrol.

Q. How is the enantiomeric purity of this compound verified experimentally?

- Methodological Answer : Enantiomeric purity is typically assessed via chiral HPLC or polarimetry. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to resolve stereochemical assignments, as demonstrated in the characterization of methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates . High-resolution mass spectrometry (HRMS) further validates molecular integrity.

Q. What analytical techniques are critical for structural confirmation and impurity profiling?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Assigns stereochemistry and detects impurities (e.g., diastereomeric byproducts) .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns.

- Chromatography (HPLC/UPLC) : Separates enantiomers and quantifies impurities using chiral columns .

Advanced Research Questions

Q. How can researchers optimize stereoselectivity in enzymatic synthesis of this compound?

- Methodological Answer : Stereoselectivity depends on enzyme selection and reaction engineering. For instance:

- Enzyme engineering : Modifying aldolases (e.g., YfaU or KPHMT) via directed evolution improves substrate specificity and catalytic efficiency .

- Reaction conditions : Adjusting pH, temperature, and co-solvents (e.g., THF or methanol) can enhance enantiomeric excess. Evidence from EC 1.1.1.31 (3-hydroxyisobutyrate dehydrogenase) highlights the role of NAD/NADH ratios in redox-coupled systems .

Q. How should researchers address contradictions in catalytic efficiency between aldolase variants?

- Methodological Answer : Discrepancies may arise from differences in active-site geometry or substrate binding. To resolve this:

- Perform kinetic assays (e.g., , ) under standardized conditions.

- Use molecular docking simulations to compare substrate-enzyme interactions.

- Validate findings with site-directed mutagenesis targeting residues critical for catalysis (e.g., conserved histidine or aspartate residues) .

Q. What challenges arise when scaling enzymatic synthesis to pilot-scale production?

- Methodological Answer : Key challenges include:

- Substrate inhibition : High concentrations (>1.0 M) may reduce enzyme activity. Fed-batch strategies mitigate this .

- Enzyme stability : Immobilization on solid supports (e.g., silica or chitosan) enhances reusability.

- Downstream processing : Efficient separation of enantiomers requires optimized chromatography or crystallization protocols.

Data Analysis & Mechanistic Studies

Q. How can researchers resolve conflicting NMR data for diastereomeric byproducts?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, NOESY) to distinguish diastereomers. For example, NOE correlations in this compound can confirm spatial proximity of methyl and hydroxy groups, ruling out epimerization artifacts . Cross-reference with computational models (e.g., DFT calculations) for validation.

Q. What mechanistic insights explain the role of NAD+^++ in dehydrogenase-mediated synthesis?

- Methodological Answer : NAD acts as a cofactor in redox reactions catalyzed by enzymes like EC 1.1.1.31, facilitating the oxidation of 3-hydroxy-2-methylpropanoate to 2-methyl-3-oxopropanoate. Isotope labeling studies (H or C) can track hydride transfer and confirm rate-limiting steps .

Safety & Handling in Research Settings

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Waste disposal : Neutralize acidic byproducts before disposal. Protocols from safety data sheets (SDS) for structurally similar esters (e.g., methyl 3-amino derivatives) provide guidance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.